BenchChemオンラインストアへようこそ!

2H,4H,5H,6H-furo[3,2-b]pyridin-2-one

Kinase inhibition CLK Selectivity

This partially saturated furo[3,2-b]pyridine building block is the definitive starting point for constructing 3,5-disubstituted CLK/HIPK kinase inhibitors with single-digit nanomolar potency and >30-fold selectivity over DYRK1A. Unlike furo[2,3-c]pyridine or thieno[3,2-b]pyridine cores that engage BRD4 or c-Met/VEGFR2, the [3,2-b] isomer uniquely achieves dual CLK/HIPK engagement and sub-micromolar Hedgehog pathway modulation. Clinically validated in advanced leads MU1210 (8 nM CLK1), MU135, and MU1787, this scaffold also enables SIRT1-mediated anticancer programs. Choose this core for orthogonal chemical probes or therapeutic candidates targeting renal fibrosis, leukemia, or Hedgehog-dependent tumors.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 35894-35-0
Cat. No. B1451178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H,4H,5H,6H-furo[3,2-b]pyridin-2-one
CAS35894-35-0
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1CN=C2C=C(OC2=C1)O
InChIInChI=1S/C7H7NO2/c9-7-4-5-6(10-7)2-1-3-8-5/h2,4,9H,1,3H2
InChIKeyZXGZRLXNVZKTCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H,4H,5H,6H‑Furo[3,2‑b]pyridin‑2‑one (CAS 35894‑35‑0): A Core Furo[3,2‑b]pyridine Scaffold for Potent and Highly Selective CLK/HIPK Inhibition


2H,4H,5H,6H‑Furo[3,2‑b]pyridin‑2‑one (CAS 35894‑35‑0) is a partially saturated heterocyclic building block that provides direct access to the 3,5‑disubstituted furo[3,2‑b]pyridine pharmacophore [1]. This core has been clinically validated as a privileged scaffold for generating potent, cell‑active, and highly selective inhibitors of cdc‑like kinases (CLKs) and homeodomain‑interacting protein kinases (HIPKs), as well as sub‑micromolar modulators of the Hedgehog pathway [2][3]. The fused [6‑5] ring system offers a relatively underexplored central template that, upon selective derivatization, yields inhibitors with single‑digit to low‑double‑digit nanomolar IC₅₀ values and greater than 30‑fold selectivity over off‑target kinases [3].

Why Furo[3,2‑b]pyridine‑Based Inhibitors Cannot Be Interchanged with Furo[2,3‑c]‑, Thieno[3,2‑b]‑, or Pyrrolo[3,2‑b]pyridine Analogs


The position of the oxygen atom within the fused heteroaromatic system directly dictates kinase‑binding orientation, selectivity profile, and functional activity. Furo[3,2‑b]pyridine cores achieve ATP‑mimetic binding that is orthogonal to that of furo[2,3‑c]pyridine or thieno[3,2‑b]pyridine frameworks: the latter two preferentially target BRD4 bromodomains [1] or c‑Met/VEGFR2 [2], respectively, whereas the [3,2‑b] isomer is optimized for dual CLK and HIPK engagement [3][4]. Even a change from oxygen to nitrogen (pyrrolo[3,2‑b]pyridine) or sulfur (thieno[3,2‑b]pyridine) shifts the electron density of the ring system, reducing selectivity over DYRK1A or off‑target bromodomains [2][5]. Therefore, the specific [3,2‑b] ring fusion and the presence of the 2‑one (or enol) functionality are non‑negotiable for achieving the nanomolar potency and kinase‑panel selectivity reported for advanced leads [3][4].

Quantitative Differentiation of 2H,4H,5H,6H‑Furo[3,2‑b]pyridin‑2‑one Scaffold vs. Structural Analogs


Furo[3,2‑b]pyridine Core Enables Sub‑10 nM CLK1 Inhibition and >30‑Fold Selectivity Over DYRK1A, Unmatched by Thieno‑ or Pyrrolo‑Analogs

The 3,5‑disubstituted furo[3,2‑b]pyridine chemical probe MU1210, derived directly from the target scaffold, inhibits CLK1 with an IC₅₀ of 8 nM and displays >30‑fold selectivity over DYRK1A (IC₅₀ = 213 nM) . In contrast, representative thieno[3,2‑b]pyridine‑based kinase inhibitors show low‑nanomolar activity against c‑Met and VEGFR2 but do not achieve comparable CLK1 selectivity, while pyrrolo[3,2‑b]pyridine derivatives primarily act as α7 nAChR negative allosteric modulators with IC₅₀ values in the micromolar range [1][2].

Kinase inhibition CLK Selectivity

MU1210 Achieves HIPK2 Selectivity of >5‑Fold Over HIPK1/3, While Furo[2,3‑c]pyridine Cores Preferentially Target Bromodomains

The furo[3,2‑b]pyridine‑derived inhibitor MU1210 inhibits HIPK2 with an IC₅₀ of 29 nM and exhibits >5‑fold selectivity over HIPK1 (IC₅₀ = 187 nM) and HIPK3 (IC₅₀ = 159 nM) . By contrast, furo[2,3‑c]pyridine‑4(5H)‑one derivatives have been optimized as BET bromodomain inhibitors with sub‑nanomolar affinity for BRD4 BD2 (IC₅₀ = 0.79 nM for compound 8l) and no reported HIPK2 activity [1].

HIPK Kinase selectivity Furopyridine

Furo[3,2‑b]pyridine Derivatives Inhibit SIRT1 and Induce Apoptosis in Triple‑Negative Breast Cancer Cells, Whereas Thieno[3,2‑b]pyridine Analogs Primarily Target c‑Met/VEGFR2

A 2‑substituted furo[3,2‑b]pyridine derivative (compound 3b) synthesized from the target core inhibited SIRT1 and induced apoptosis in MDA‑MB‑231 and MCF‑7 breast cancer cell lines . Thieno[3,2‑b]pyridine‑based inhibitors, such as N3‑arylmalonamides, are characterized by low‑nanomolar IC₅₀ values against c‑Met and VEGFR2 tyrosine kinases but show no reported SIRT1 inhibitory activity [1].

Anticancer SIRT1 Cytotoxicity

Furo[3,2‑b]pyridine Core Provides Sub‑Micromolar Hedgehog Pathway Modulation, a Property Not Reported for Furo[2,3‑c]‑ or Thieno[3,2‑b]pyridine Scaffolds

Profiling of kinase‑inactive 3,5,7‑trisubstituted furo[3,2‑b]pyridines revealed sub‑micromolar modulators of the Hedgehog signaling pathway [1]. This functional activity is unique to the [3,2‑b] ring fusion among furopyridine isomers: furo[2,3‑c]pyridine derivatives are optimized for bromodomain inhibition, while thieno[3,2‑b]pyridines are directed toward tyrosine kinase inhibition [2][3].

Hedgehog pathway Signaling modulation Furopyridine

High‑Impact Application Scenarios for 2H,4H,5H,6H‑Furo[3,2‑b]pyridin‑2‑one in Kinase‑Focused and Pathway‑Driven Drug Discovery


Development of CLK1/2/4‑Selective Chemical Probes with Minimal DYRK1A Off‑Target Activity

The furo[3,2‑b]pyridine scaffold is uniquely positioned to generate CLK‑selective inhibitors such as MU1210, which demonstrates 8 nM CLK1 potency with >30‑fold selectivity over DYRK1A . Medicinal chemistry teams can use 2H,4H,5H,6H‑furo[3,2‑b]pyridin‑2‑one as a starting point for structure‑guided optimization of 3,5‑disubstituted analogs, leveraging the core's ability to achieve ATP‑competitive binding while minimizing cross‑reactivity with the DYRK family [1].

HIPK2‑Targeted Inhibitor Optimization for Cancer and Fibrosis Indications

Advanced leads built on the furo[3,2‑b]pyridine scaffold, including MU135 and MU1787, achieve potent HIPK2 inhibition (IC₅₀ = 29 nM for MU1210) with intra‑family selectivity over HIPK1 and HIPK3 . The scaffold has yielded X‑ray co‑crystal structures with HIPK2, providing a rational basis for further potency and selectivity enhancements [1]. Researchers focused on HIPK2‑driven pathologies (e.g., renal fibrosis, certain leukemias) should prioritize this core.

SIRT1 Inhibitor Discovery for Triple‑Negative Breast Cancer

2‑Substituted furo[3,2‑b]pyridine derivatives, exemplified by compound 3b, inhibit SIRT1 and induce apoptosis in MDA‑MB‑231 and MCF‑7 breast cancer cell lines . This SIRT1‑mediated anticancer activity is not shared by thieno[3,2‑b]pyridine or furo[2,3‑c]pyridine cores, making the target scaffold the only viable entry point for programs seeking to exploit SIRT1 inhibition in hard‑to‑treat breast cancers [2].

Hedgehog Pathway Modulation Using Kinase‑Inactive Furo[3,2‑b]pyridines

3,5,7‑Trisubstituted furo[3,2‑b]pyridines that are devoid of kinase inhibitory activity still function as sub‑micromolar modulators of the Hedgehog signaling pathway [3]. This dual functionality (kinase‑active CLK/HIPK inhibitors vs. kinase‑inactive Hedgehog modulators) is a scaffold‑specific trait that can be exploited to develop orthogonal chemical probes or therapeutic candidates for Hedgehog‑dependent tumors [3].

Quote Request

Request a Quote for 2H,4H,5H,6H-furo[3,2-b]pyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.